Anserinone B

描述

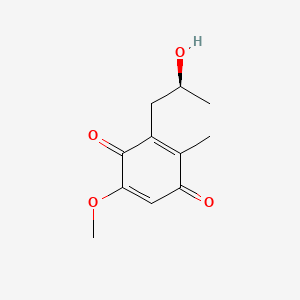

Structure

2D Structure

3D Structure

属性

CAS 编号 |

190895-96-6 |

|---|---|

分子式 |

C11H14O4 |

分子量 |

210.23 g/mol |

IUPAC 名称 |

3-[(2S)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3/t6-/m0/s1 |

InChI 键 |

UDHYZSNFKHIRSC-LURJTMIESA-N |

手性 SMILES |

CC1=C(C(=O)C(=CC1=O)OC)C[C@H](C)O |

规范 SMILES |

CC1=C(C(=O)C(=CC1=O)OC)CC(C)O |

同义词 |

anserinone B |

产品来源 |

United States |

Foundational & Exploratory

Anserinone B: A Technical Guide to its Discovery, Isolation, and Characterization from Podospora anserina

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites derived from fungi represent a significant reservoir of novel bioactive compounds with therapeutic potential. The coprophilous fungus Podospora anserina is an established model organism for studying various biological processes and is also a source of unique natural products.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and biological activities of Anserinone B, a pentaketide-derived benzoquinone first identified from liquid cultures of Podospora anserina.[1][3] Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a guide for researchers in natural product chemistry, mycology, and drug discovery. This compound has demonstrated notable antifungal, antibacterial, and cytotoxic properties, marking it as a compound of interest for further investigation.[3]

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, which are small molecules not essential for normal growth but crucial for ecological fitness, defense, and communication.[4] These natural products have historically been a cornerstone of drug discovery, yielding numerous antibiotics, antifungals, and cytotoxic agents. The filamentous ascomycete Podospora anserina, a dung-colonizing fungus, has been extensively studied in genetics and aging.[1][5] In the late 1990s, investigation into its secondary metabolite profile led to the discovery of two new benzoquinone derivatives, Anserinone A and this compound.[3] These compounds were identified as pentaketides and exhibited significant biological activities.[1][5] This guide focuses specifically on this compound, detailing the scientific process from initial cultivation to final characterization.

Experimental Protocols and Methodologies

The isolation of this compound from Podospora anserina involves a multi-step process encompassing fungal fermentation, solvent extraction, and multi-stage chromatographic purification. The structure is then determined using modern spectroscopic techniques.

Fungal Cultivation and Fermentation

The production of this compound is achieved through large-scale liquid fermentation of Podospora anserina (ATCC 36360).

-

Organism: Podospora anserina (ATCC 36360)

-

Culture Medium: A nutrient-rich medium is prepared consisting of glucose (20 g/L), peptone (5 g/L), yeast extract (3 g/L), KH₂PO₄ (1 g/L), and MgSO₄·7H₂O (0.5 g/L) in distilled water.

-

Inoculation: The fungus is initially grown on potato dextrose agar (PDA) plates. A small portion of the mycelial mat is used to inoculate seed flasks containing the liquid medium.

-

Fermentation: The seed cultures are incubated for 3-4 days at 25°C on a rotary shaker. The resulting mycelial suspension is then used to inoculate larger production flasks or a fermenter. Static liquid fermentation is carried out at 25°C for approximately 21 days to allow for sufficient production and accumulation of secondary metabolites.[3]

Extraction and Initial Fractionation

Following incubation, the bioactive compounds are extracted from both the mycelium and the culture broth.

-

Mycelium Separation: The fungal biomass is separated from the liquid broth via filtration.

-

Mycelial Extraction: The mycelial cake is repeatedly extracted with a polar organic solvent such as acetone. The resulting acetone extracts are combined and concentrated under reduced pressure to yield an aqueous suspension.

-

Broth Extraction: The culture filtrate (broth) is partitioned against an immiscible organic solvent, typically ethyl acetate (EtOAc). The organic layers are collected.

-

Combined Extraction: The aqueous suspension from the mycelial extract is also partitioned against ethyl acetate. All EtOAc extracts are then combined, washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness to yield the crude extract.[3]

Chromatographic Purification

The crude extract, a complex mixture of metabolites, is subjected to a series of chromatographic steps to isolate this compound.

-

Vacuum-Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on silica gel. A stepwise gradient of solvents, typically increasing in polarity (e.g., hexanes -> ethyl acetate -> methanol), is used to elute fractions of varying polarity. Fractions are monitored by Thin-Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions identified as containing the target compounds are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent like methanol to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC (e.g., on a C18 column). An isocratic or gradient solvent system (e.g., acetonitrile/water) is employed to yield pure this compound.[3]

Structure Elucidation

The chemical structure of the isolated this compound was determined by a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide information about the carbon-hydrogen framework. 2D NMR experiments (like COSY, HMQC, and HMBC) are used to establish the connectivity between atoms.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques help identify functional groups (e.g., carbonyls, hydroxyls) and the nature of the chromophore, respectively.[3]

Data and Results

Physicochemical and Spectroscopic Data

The characterization of this compound yielded the following key data points, which are crucial for its identification.[3]

| Property | Data for this compound |

| Appearance | Yellow Needles |

| Molecular Formula | C₁₄H₁₆O₅ |

| Molecular Weight | 264.100 g/mol |

| High-Resolution MS | m/z 264.0998 (Calculated for C₁₄H₁₆O₅: 264.0998) |

| UV λmax (MeOH) nm (log ε) | 262 (4.15), 365 (2.95) |

| IR (film) νmax cm⁻¹ | 3380, 2925, 1690, 1645, 1600 |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.51 (1H, s), 4.29 (1H, m), 3.84 (3H, s), 2.15 (3H, s), etc. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 187.5, 182.8, 159.2, 145.9, 137.9, 110.1, 70.4, 56.3, etc. |

Biological Activity Profile

This compound was evaluated for its antimicrobial and cytotoxic activities, demonstrating broad-spectrum effects. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.[3]

| Target Organism / Cell Line | Activity Type | Result (MIC or IC₅₀ in µg/mL) |

| Bacillus subtilis | Antibacterial | 25 |

| Staphylococcus aureus | Antibacterial | 25 |

| Candida albicans | Antifungal | 1.6 |

| Aspergillus fumigatus | Antifungal | 6.2 |

| HCT-116 (Colon Cancer) | Cytotoxic (IC₅₀) | 1.6 |

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical frameworks involved in the study of this compound.

Isolation and Purification Workflow

This diagram illustrates the sequential process from the cultivation of Podospora anserina to the isolation of pure this compound.

Logical Relationship of this compound Bioactivities

This diagram outlines the characterized biological activities of this compound and their potential therapeutic implications.

References

- 1. Podospora anserina - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complementary Strategies to Unlock Biosynthesis Gene Clusters Encoding Secondary Metabolites in the Filamentous Fungus Podospora anserina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alchetron.com [alchetron.com]

Anserinone B: A Technical Guide to a Promising Benzoquinone Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserinone B is a naturally occurring benzoquinone isolated from the coprophilous fungus Podospora anserina. This document provides a comprehensive technical overview of this compound, including its isolation, total synthesis, and biological activities. Detailed experimental protocols for key methodologies are provided, and all available quantitative data on its antimicrobial and cytotoxic effects are summarized. Furthermore, a plausible mechanism of action is proposed based on the known activities of related benzoquinone compounds, and the potential signaling pathways involved are visualized.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Among these, quinone-containing compounds represent a significant class with a broad spectrum of biological activities. This compound, a member of the benzoquinone family, was first isolated from the fungus Podospora anserina.[1] It has demonstrated notable antifungal, antibacterial, and cytotoxic properties, making it a molecule of interest for further investigation in drug discovery programs. This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.

Physicochemical Properties

This compound is a yellow, optically active solid. Its molecular formula has been determined as C₁₁H₁₂O₅ by high-resolution electron impact mass spectrometry (HREIMS). The structure was elucidated through spectroscopic analysis, including ¹H and ¹³C NMR, HMQC, and HMBC experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | Calculated |

| Appearance | Yellow solid | [1] |

| Optical Rotation | [α]²⁵D +18.5° (c 0.13, CHCl₃) | [1] |

Isolation from Podospora anserina

This compound is produced by the coprophilous fungus Podospora anserina. The following protocol is based on the original isolation procedure.[1]

Experimental Protocol: Fungal Cultivation and Extraction

-

Cultivation: Podospora anserina (ATCC 36368) is grown in liquid cultures containing 2% glucose, 0.5% yeast extract, and 0.5% peptone in distilled water. Cultures are incubated at 25 °C on a rotary shaker at 150 rpm for 14 days.

-

Extraction: The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is extracted three times with equal volumes of ethyl acetate (EtOAc). The combined EtOAc extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Isolation and Purification

-

Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by their characteristic yellow color and UV absorbance.

-

Final Purification: The fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis

A total synthesis of this compound has been reported, providing a chemical route to access this natural product and its analogs for further biological evaluation. The synthesis involves a multi-step sequence starting from commercially available materials.

Synthetic Scheme

The detailed synthetic route is outlined in the original publication. A simplified retrosynthetic analysis is presented below.

Biological Activities

This compound has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects.

Antimicrobial Activity

This compound exhibits inhibitory activity against various fungal and bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial potency.

Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)

| Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 25 | [1] |

| Staphylococcus aureus | >100 | [1] |

| Escherichia coli | >100 | [1] |

| Candida albicans | 10 | [1] |

| Aspergillus fumigatus | 25 | [1] |

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify its cytotoxicity.

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT-116 | Colon Carcinoma | 5.8 | [1] |

| NCI-H460 | Lung Carcinoma | 7.2 | [1] |

| SF-268 | CNS Glioma | 6.5 | [1] |

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other benzoquinone natural products, a plausible mechanism involves the induction of oxidative stress and subsequent apoptosis. Benzoquinones are known to be electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular redox balance. This can trigger a cascade of events leading to programmed cell death.

Proposed Signaling Pathway

The cytotoxic effects of this compound are likely mediated through the induction of apoptosis. A proposed signaling pathway is depicted below, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of the caspase cascade.

Conclusion

This compound is a promising natural product with significant antifungal, antibacterial, and cytotoxic activities. The availability of a total synthesis opens up opportunities for the generation of analogs with potentially improved potency and selectivity. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this intriguing benzoquinone.

References

Anserinone B: A Technical Guide to its Biological Activity and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserinone B is a naturally occurring benzoquinone isolated from the coprophilous fungus Podospora anserina.[1] As a member of the quinone class of compounds, it has attracted scientific interest due to its demonstrated biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its antifungal, antibacterial, and cytotoxic effects. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and presents logical workflows and a proposed mechanism of action through visualizations.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C10H12O4 | [2] |

| Molecular Weight | 210.20 g/mol | MedChemExpress |

| Class | Benzoquinone | [1] |

| Origin | Podospora anserina | [1] |

Biological Activity: Quantitative Data

This compound has demonstrated a range of biological activities. The following tables summarize the quantitative data available from preclinical studies.

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity Metric | Result | Concentration | Source |

| Sordaria fimicola | Radial Growth Reduction | 50% | Not Specified | [3] |

| Ascobolus furfuraceus | Radial Growth Reduction | 37% | Not Specified | [3] |

Table 2: Cytotoxic Activity of this compound

| Assay | Metric | Result | Source |

| NCI-60 Human Tumor Cell Line Panel | GI50 | 4.4 µg/mL | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the likely protocols used to determine the biological activity of this compound, based on the original reporting and standard practices in the field.

Antifungal Susceptibility Testing

The antifungal activity of this compound was initially assessed using a radial growth reduction assay. A standard protocol for such an assay would be as follows:

-

Fungal Culture Preparation: The test fungi, Sordaria fimicola and Ascobolus furfuraceus, are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh, viable mycelia.

-

Assay Plate Preparation: A sterile petri dish containing the agar medium is prepared. A solution of this compound at a specific concentration is incorporated into the agar medium before it solidifies. A control plate without this compound is also prepared.

-

Inoculation: A small plug of the fungal mycelium is taken from the edge of an actively growing culture and placed at the center of the treatment and control plates.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a period of several days.

-

Measurement of Radial Growth: The diameter of the fungal colony is measured daily in both the treatment and control plates.

-

Calculation of Growth Reduction: The percentage of radial growth reduction is calculated using the following formula: % Growth Reduction = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

Cytotoxicity Assay (NCI-60 Screen)

The cytotoxicity of this compound was evaluated using the National Cancer Institute's 60 human tumor cell line screen (NCI-60). This is a standardized high-throughput screening platform. The general protocol is as follows:

-

Cell Culture: The 60 different human cancer cell lines are individually maintained in appropriate culture media and conditions.

-

Plating: Cells are seeded into 96-well microtiter plates and allowed to attach and grow for 24 hours.

-

Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A control group of cells receives only the solvent.

-

Incubation: The plates are incubated for a further 48 hours to allow the compound to exert its effect.

-

Cell Viability Measurement: The sulforhodamine B (SRB) assay is typically used to determine cell viability. This involves fixing the cells with trichloroacetic acid, staining with SRB dye, and then solubilizing the bound dye. The absorbance is then read on a plate reader, which is proportional to the number of living cells.

-

Data Analysis: The absorbance data is used to calculate the concentration of the compound that causes a 50% reduction in cell growth (GI50).

Mechanism of Action and Signaling Pathways

The specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated in published scientific literature. However, based on the known mechanisms of other antifungal and cytotoxic benzoquinones, a general proposed mechanism of action can be considered.

Many benzoquinones are redox-active molecules that can participate in one-electron reduction reactions to form semiquinone radicals. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This process, known as redox cycling, can lead to oxidative stress within the cell.

The excessive production of ROS can have several detrimental effects, including:

-

Damage to cellular macromolecules such as DNA, proteins, and lipids.

-

Disruption of mitochondrial function and energy metabolism.

-

Induction of programmed cell death (apoptosis).

Furthermore, the electrophilic nature of the benzoquinone ring can lead to the alkylation of cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can result in the inactivation of critical enzymes and disruption of cellular signaling pathways. For fungi, this can also lead to increased permeability of the cell membrane.

Disclaimer: The diagram above illustrates a proposed general mechanism of action for antifungal benzoquinones based on existing literature for this class of compounds. The specific molecular interactions and signaling pathways for this compound have not been experimentally confirmed.

Conclusion and Future Directions

This compound is a fungal secondary metabolite with documented antifungal and moderate cytotoxic activities. While initial biological screening has provided valuable data, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound. This will be crucial for understanding its selectivity and for potential optimization through medicinal chemistry efforts.

-

Broad-Spectrum Activity: The full spectrum of its antifungal and antibacterial activity against a wider range of clinically relevant pathogens should be determined.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complementary Strategies to Unlock Biosynthesis Gene Clusters Encoding Secondary Metabolites in the Filamentous Fungus Podospora anserina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Unraveling the Antifungal Action of Anserinone B: A Proposed Investigatory Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Anserinone B, a benzoquinone isolated from the coprophilous fungus Podospora anserina, has been identified as a compound with notable antifungal, antibacterial, and cytotoxic activities.[1] Despite its discovery, the precise mechanism of action by which this compound exerts its antifungal effects remains largely uncharacterized in publicly available scientific literature. This technical guide serves as a comprehensive framework for elucidating the antifungal mechanism of this compound. It outlines a systematic approach, including detailed experimental protocols, data presentation strategies, and the visualization of potential signaling pathways and workflows, to guide future research in this area. While specific data for this compound is not yet available, this document provides the necessary theoretical and practical foundation for its investigation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action.[2][3] this compound, a natural product, represents a potential starting point for the development of new antifungal therapies.[1] Understanding its molecular target and the cellular pathways it perturbs is critical for its advancement as a therapeutic candidate. This document outlines a proposed research plan to systematically investigate the antifungal mechanism of action of this compound.

Current State of Knowledge

This compound is a benzoquinone derivative isolated from liquid cultures of Podospora anserina.[1] Preliminary studies have confirmed its activity against a range of fungi, though specific minimum inhibitory concentration (MIC) data and the spectrum of activity are not detailed in the available literature.[1] The core challenge remains the identification of its specific fungal target and the downstream cellular consequences of its action.

Proposed Investigatory Workflow

To elucidate the mechanism of action of this compound, a multi-faceted approach is proposed. This workflow is designed to systematically narrow down the potential targets and pathways affected by the compound.

Figure 1: A proposed three-phase workflow for the investigation of this compound's antifungal mechanism of action.

Quantitative Data Presentation (Hypothetical)

Effective data presentation is crucial for comparing the potency and spectrum of a novel antifungal agent. The following tables represent a structured format for presenting hypothetical data for this compound.

Table 1: Antifungal Susceptibility of this compound Against Various Fungal Pathogens

| Fungal Species | Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | SC5314 | 8 | 0.5 | 0.25 |

| Candida auris | B11221 | 16 | 1 | >64 |

| Cryptococcus neoformans | H99 | 4 | 0.25 | 8 |

| Aspergillus fumigatus | Af293 | 32 | 1 | >64 |

Table 2: Effect of this compound on Macromolecule Synthesis in C. albicans

| Treatment (Concentration) | Ergosterol Synthesis (% Inhibition) | β-(1,3)-Glucan Synthesis (% Inhibition) | Chitin Synthesis (% Inhibition) | DNA/RNA Synthesis (% Inhibition) |

| This compound (8 µg/mL) | 85 | 10 | 5 | 12 |

| Control | 0 | 0 | 0 | 0 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed in the investigatory workflow.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation:

-

Culture the fungal isolate on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

-

-

Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control.

-

Ergosterol Synthesis Inhibition Assay

This protocol is designed to quantify the impact of this compound on the ergosterol biosynthetic pathway.

-

Fungal Culture and Treatment:

-

Grow a mid-logarithmic phase culture of the test fungus (e.g., C. albicans).

-

Expose the culture to this compound at its MIC and sub-MIC concentrations for a defined period (e.g., 4-6 hours).

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Saponify the cell pellet with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (sterols) with n-heptane.

-

-

Spectrophotometric Analysis:

-

Scan the sterol extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.

-

The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

-

Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths.

-

-

Data Analysis:

-

Compare the ergosterol content of treated cells to that of untreated controls to determine the percentage of inhibition.

-

Visualization of Potential Signaling Pathways

While the specific pathway affected by this compound is unknown, many antifungal agents that disrupt the cell membrane or wall trigger compensatory signaling cascades such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[4][5] Investigating the activation of these pathways can provide insights into the mode of action.

Figure 2: A hypothetical signaling pathway illustrating the potential downstream effects of this compound targeting ergosterol synthesis.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of a new class of antifungal drugs. The lack of detailed mechanistic information necessitates a systematic and rigorous investigatory approach as outlined in this guide. Future research should focus on executing these proposed experiments to identify its molecular target, elucidate the affected cellular pathways, and evaluate its potential for further preclinical and clinical development. The discovery of a novel mechanism of action would be a significant advancement in the fight against life-threatening fungal infections.

References

- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungals and Drug Resistance [mdpi.com]

- 3. Antifungal Susceptibility Data and Epidemiological Distribution of Candida spp.: An In Vitro Five-Year Evaluation at University Hospital Policlinico of Catania and a Comprehensive Literature Review [mdpi.com]

- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

Anserinone B: A Technical Guide on its Cytotoxic Effects on Tumor Cell Lines

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Anserinone B, a benzoquinone natural product isolated from the coprophilous fungus Podospora anserina, has demonstrated cytotoxic activities against cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the cytotoxic effects of this compound. Due to the limited extent of published research specifically on this compound's anticancer properties, this document summarizes the existing quantitative data, outlines a probable experimental protocol based on the assays used for its initial screening, and discusses potential mechanisms of action by drawing parallels with the known effects of other benzoquinones on tumor cells. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this compound as a potential anticancer agent.

Introduction

This compound is a naturally occurring benzoquinone that, along with its analogue Anserinone A, was first isolated from the fungus Podospora anserina.[1] Initial studies revealed that these compounds possess antifungal and antibacterial properties, as well as cytotoxic activities.[1] The potential of this compound as a cytotoxic agent was highlighted by its evaluation in the National Cancer Institute's (NCI) 60 human tumor cell line panel, where it displayed moderate cytotoxicity.[2] Despite these initial findings, to date, there is a scarcity of in-depth research into its specific mechanisms of action against cancer cells. This guide consolidates the available information to facilitate future research endeavors.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified in a limited number of studies. The available data, primarily from the NCI-60 screen and a specific cell line assay, are summarized below.

| Parameter | Cell Line Panel/Cell Line | Value | Assay Type | Reference |

| Mean GI50 | NCI-60 Human Tumor Cell Line Panel | 4.4 µg/mL | Sulforhodamine B (SRB) Assay | [2] |

| IC50 | MDA-MB-435 (Melanoma) | 3.6 µg/mL | Sulforhodamine B (SRB) Assay | [2] |

Note: The GI50 (50% growth inhibition) is a common metric from the NCI-60 screen, while the IC50 (50% inhibitory concentration) is also widely used to denote cytotoxic potency. The original publication did not provide the full dataset for the NCI-60 panel.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity testing of this compound have not been explicitly published. However, based on the reference to the NCI-60 screen and the use of the Sulforhodamine B (SRB) assay, a standard protocol can be outlined.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[3]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Human tumor cell lines (e.g., MDA-MB-435)

-

Complete cell culture medium (specific to the cell line)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed a specific number of cells (e.g., 5,000-20,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 48 hours). Include a vehicle control (medium with the solvent used for the drug stock).

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates multiple times with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and then add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the control. The IC50 or GI50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Experimental Workflow Diagram

Potential Signaling Pathways and Mechanism of Action

There is currently no published research specifically detailing the signaling pathways modulated by this compound to exert its cytotoxic effects. However, as a member of the benzoquinone class of compounds, its mechanism of action may be inferred from the known activities of other cytotoxic benzoquinones.

Many benzoquinones induce cancer cell death through the generation of reactive oxygen species (ROS) and the induction of apoptosis.[1][2] The accumulation of intracellular ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death.

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Benzoquinones have been shown to activate the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.[3]

Generalized Apoptotic Signaling Pathway Potentially Involved

The following diagram illustrates a generalized model of apoptosis that may be relevant to the cytotoxic action of benzoquinones like this compound. It is important to note that this is a hypothetical model for this compound, as specific experimental validation is lacking.

References

- 1. ROS-mediated induction of apoptosis by benzoquinone embelin in human colon adenocarcinoma cells HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity and apoptosis of benzoquinones: redox cycling, cytochrome c release, and BAD protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Anserinone B: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserinone B, a natural product first isolated from the fungus Podospora anserina, has garnered significant interest within the scientific community due to its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities. This document provides a detailed account of a novel total synthesis of this compound. The described methodology offers a concise and efficient route to this biologically active molecule, facilitating further investigation into its medicinal chemistry and pharmacological profile. The synthesis is characterized by a strategic sequence of a Grignard reaction to construct the carbon skeleton, an oxidation to form the key benzoquinone intermediate, and a subsequent Diels-Alder reaction to establish the bicyclic core of the target molecule.

Introduction

The development of synthetic routes to natural products is a cornerstone of organic chemistry, enabling access to complex molecules for biological evaluation and the development of new therapeutic agents. This compound, a member of the benzoquinone family of natural products, presents a compelling synthetic target due to its interesting molecular architecture and promising biological activities. This application note outlines a robust and reproducible total synthesis of this compound, suitable for implementation in a standard organic chemistry laboratory.

Synthetic Pathway Overview

The total synthesis of this compound can be logically divided into three key stages:

-

Formation of the Alkylated Hydroquinone Ether: This initial step involves a Grignard reaction to append the undecyl side chain to a protected hydroquinone derivative.

-

Oxidative Demethylation: The hydroquinone ether is then oxidized to the corresponding 1,4-benzoquinone, a critical intermediate for the subsequent cycloaddition.

-

Diels-Alder Cycloaddition: The final stage of the synthesis involves a [4+2] cycloaddition reaction between the substituted benzoquinone and a suitable diene to construct the characteristic bicyclic ring system of this compound.

Application Notes and Protocols for Anserinone B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Anserinone B, a benzoquinone with promising antifungal and antibacterial properties. The protocols detailed below are based on established methodologies for the isolation of secondary metabolites from fungal cultures.

Introduction

This compound is a novel benzoquinone first isolated from the coprophilous fungus Podospora anserina.[1] This compound has demonstrated significant antifungal and antibacterial activities, making it a person of interest for further investigation in drug discovery and development programs. This document outlines the recommended procedures for the extraction, purification, and preliminary characterization of this compound for research purposes.

Data Presentation

The following table summarizes the expected yields and purity at each major stage of the this compound extraction and purification process. These values are estimates based on typical fungal secondary metabolite isolation and may vary depending on culture conditions and experimental execution.

| Purification Stage | Starting Material (per 1L culture) | Expected Yield (mg) | Purity (%) | Method of Analysis |

| Crude Ethyl Acetate Extract | Fungal Mycelia & Culture Broth | 100 - 500 | 1 - 5 | TLC, ¹H NMR |

| Silica Gel Chromatography | Crude Extract | 20 - 100 | 40 - 60 | TLC, HPLC |

| Preparative RP-HPLC | Silica Gel Fraction | 5 - 20 | >95 | HPLC, ¹H NMR, MS |

Experimental Protocols

Fungal Culture and Inoculation

Podospora anserina is cultivated in a liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

-

Malt Extract Broth (MEB) or Potato Dextrose Broth (PDB)

-

Podospora anserina culture

-

Sterile flasks and incubator

Protocol:

-

Prepare a sterile liquid culture medium (e.g., MEB or PDB) in flasks.

-

Inoculate the medium with a small piece of agar containing the mycelium of Podospora anserina.

-

Incubate the flasks at 25-28°C for 14-21 days in a stationary or shaking incubator. This compound has been specifically identified in liquid medium cultures.

Extraction of Crude this compound

The extraction process is designed to efficiently recover this compound from both the fungal mycelium and the culture broth.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Protocol:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Combine the mycelium and the filtrate for extraction.

-

Extract the combined broth and mycelium three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Chromatography

Initial purification of the crude extract is achieved by silica gel column chromatography to separate compounds based on polarity.

Materials:

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., hexane-ethyl acetate gradient)

-

Fraction collector and test tubes

Protocol:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the desired compound (this compound) based on TLC analysis.

-

Evaporate the solvent from the combined fractions to yield a semi-purified extract.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification to achieve high-purity this compound is performed using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

HPLC-grade solvents (e.g., acetonitrile and water)

-

Formic acid or trifluoroacetic acid (as a modifier)

Protocol:

-

Dissolve the semi-purified extract from the silica gel chromatography step in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution method, for example, starting with a mixture of water and acetonitrile (e.g., 90:10) and increasing the acetonitrile concentration over time. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the crude extract).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Anserinone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserinone B is a benzoquinone isolated from the coprophilous fungus Podospora anserina. Preliminary studies have indicated that this compound possesses both antifungal and antibacterial properties.[1] These application notes provide a framework for conducting in vitro antifungal susceptibility testing of this compound to determine its spectrum of activity and potency against various fungal pathogens. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are suitable for the evaluation of novel natural products like this compound.

Data Presentation

For the purpose of guiding future research and ensuring standardized data reporting, the following table provides a template for the presentation of quantitative antifungal susceptibility data for this compound. Researchers generating new data are encouraged to populate a similar table. For comparative purposes, MIC values for other antifungal benzoquinones against various fungal species have been reported in the range of 2 to 64 µg/mL.[2]

Table 1: In Vitro Antifungal Activity of this compound (Template)

| Fungal Species | Strain ID | This compound MIC (µg/mL) | Quality Control (QC) Strain MIC (µg/mL) | Reference Antifungal MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Data to be determined | e.g., Fluconazole: X µg/mL | e.g., Fluconazole: Y µg/mL |

| Candida glabrata | ATCC 90030 | Data to be determined | e.g., Fluconazole: X µg/mL | e.g., Fluconazole: Y µg/mL |

| Candida parapsilosis | ATCC 22019 | Data to be determined | e.g., Fluconazole: X µg/mL | e.g., Fluconazole: Y µg/mL |

| Cryptococcus neoformans | ATCC 90112 | Data to be determined | e.g., Amphotericin B: X µg/mL | e.g., Amphotericin B: Y µg/mL |

| Aspergillus fumigatus | ATCC 204305 | Data to be determined | e.g., Voriconazole: X µg/mL | e.g., Voriconazole: Y µg/mL |

| ... (other relevant species) | ... | ... | ... | ... |

Experimental Protocols

The following protocols are adapted from the CLSI M27 guidelines for yeasts and general broth microdilution methods for antifungal susceptibility testing of novel compounds.[3][4]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts

This method is used to determine the MIC of this compound against yeast species such as Candida spp. and Cryptococcus neoformans.

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates and quality control strains

-

Spectrophotometer or plate reader

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL). The final concentration of DMSO should not exceed 1% as it can inhibit fungal growth.

-

-

Inoculum Preparation:

-

Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Harvest mature colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

-

Incubation:

-

Seal the plates and incubate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% reduction) of growth compared to the growth control. This can be assessed visually or by using a microplate reader at 490 nm.

-

Caption: Workflow for yeast antifungal susceptibility testing.

Protocol 2: Antifungal Susceptibility Testing for Filamentous Fungi (Molds)

This protocol is a modification for testing filamentous fungi like Aspergillus spp.

Materials:

-

Same as for yeasts, with the addition of sterile Tween 20 (0.05%).

Procedure:

-

Preparation of this compound Dilutions:

-

Follow the same procedure as for yeasts.

-

-

Inoculum Preparation:

-

Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

-

Dilute the adjusted conidial suspension in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Inoculation, Incubation, and MIC Reading:

-

Follow the same procedures as for yeasts (steps 3-5). The incubation time for molds may need to be extended to 48-72 hours. The MIC for molds is typically read as the lowest concentration that shows 100% inhibition of growth.

-

Caption: Workflow for mold antifungal susceptibility testing.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of antifungal action for this compound has not been elucidated. However, as a benzoquinone, it may share mechanisms with other quinone-containing antifungal agents. These compounds are often involved in redox cycling, leading to the generation of reactive oxygen species (ROS) which can cause cellular damage. Potential targets could include the fungal cell membrane, cell wall, or essential enzymes.

Caption: Potential mechanism of action for this compound.

Conclusion

These application notes provide a standardized approach for the in vitro evaluation of the antifungal properties of this compound. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is essential for the further development of this promising natural product as a potential antifungal agent. Future research should focus on determining the MICs against a broad panel of clinically relevant fungi, elucidating the mechanism of action, and evaluating its in vivo efficacy and toxicity.

References

- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]

- 4. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anserinone B Cytotoxicity Assays in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserinone B, a benzoquinone derivative, has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. These application notes provide a summary of the available data on this compound's cytotoxicity and a detailed protocol for assessing its effects on cancer cell viability using the Sulforhodamine B (SRB) assay, a method consistent with the screening protocols of the National Cancer Institute (NCI). Additionally, this document outlines a potential signaling pathway for further investigation into this compound's mechanism of action.

Quantitative Data Summary

The primary quantitative measure of this compound's cytotoxic activity comes from the NCI-60 human tumor cell line screen. This screen utilizes the SRB assay to determine the concentration at which the compound causes a 50% reduction in the net protein increase of treated cells compared to control cells (GI50).

Table 1: Cytotoxicity of this compound in the NCI-60 Human Tumor Cell Line Panel

| Compound | Assay | Parameter | Value | Source |

| This compound | NCI-60 Screen (SRB Assay) | GI50 (50% Growth Inhibition) | 4.4 µg/mL | [1] |

Experimental Protocols

The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a widely used method for determining cytotoxicity based on the measurement of cellular protein content. This protocol is adapted from the methodology used by the National Cancer Institute's Developmental Therapeutics Program.[2][3][4]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Materials:

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

Human cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid in water

-

Solubilization buffer: 10 mM Tris base solution, pH 10.5

-

Multichannel pipette

-

Microplate reader (absorbance at 515 nm)

2. Cell Plating:

-

Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium to create a single-cell suspension.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the appropriate seeding density (typically 5,000-20,000 cells/well, optimized for each cell line's growth rate).

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range for an initial screen might be from 0.01 to 100 µg/mL.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the corresponding this compound dilutions to the appropriate wells.

-

Include vehicle control wells (containing the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plates for an additional 48 hours under the same conditions.

4. Cell Fixation:

-

After the 48-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) without aspirating the medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells.

-

Allow the plates to air dry completely at room temperature.

5. Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

6. Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

7. Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

The percentage of cell growth can be calculated using the following formula: % Growth = (Mean OD_test - Mean OD_t0) / (Mean OD_control - Mean OD_t0) * 100 Where:

-

Mean OD_test is the average optical density of the wells treated with this compound.

-

Mean OD_t0 is the average optical density of the wells at the time of compound addition (time zero).

-

Mean OD_control is the average optical density of the vehicle control wells.

-

-

Plot the percentage of growth against the this compound concentration and determine the GI50 value from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathway for Investigation

While the precise signaling pathway affected by this compound has not been elucidated in the available literature, many cytotoxic compounds induce apoptosis. The following diagram illustrates a generic intrinsic apoptosis pathway, which represents a plausible starting point for investigating the mechanism of action of this compound. Future research, such as Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family members) or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining), would be necessary to validate this or any other proposed pathway.

Caption: A hypothetical intrinsic apoptosis signaling pathway for this compound.

Future Directions

The moderate cytotoxicity of this compound warrants further investigation to determine its potential as an anticancer agent. Key areas for future research include:

-

Broad-spectrum cytotoxicity screening: Testing this compound against a wider panel of cancer cell lines from various tissue origins to identify particularly sensitive cancer types.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and DNA damage response.

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

By systematically addressing these research questions, a more comprehensive understanding of this compound's therapeutic potential can be achieved.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Anserinone B: Application Notes and Protocols for Fungal Growth Inhibition Studies

Disclaimer: Publicly available data on Anserinone B is limited primarily to its initial discovery and isolation. The following application notes and protocols are based on the available information and have been supplemented with generalized methodologies for studying novel antifungal compounds. These protocols serve as a guide for researchers to design and conduct experiments with this compound or similar natural products.

Introduction

This compound is a benzoquinone first isolated from the liquid cultures of the coprophilous fungus Podospora anserina.[1][2] Preliminary studies have indicated that this compound exhibits antifungal, antibacterial, and cytotoxic activities.[1][2] Its novelty and biological activity make it a candidate for further investigation as a tool for studying fungal growth inhibition and as a potential lead compound in drug development.

These notes provide a framework for the systematic evaluation of this compound's antifungal properties, including determining its spectrum of activity, potency, and potential mechanism of action.

Quantitative Data Summary

Due to the limited published data, the following tables are presented as templates for organizing experimental results obtained from studies on this compound.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | Data | Data | Data |

| Cryptococcus neoformans | H99 | Data | Data | Data |

| Aspergillus fumigatus | Af293 | Data | Data | Data |

| Fusarium solani | ATCC 36031 | Data | Data | Data |

| Saccharomyces cerevisiae | BY4741 | Data | Data | Data |

| ... | ... | ... | ... | ... |

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HEK293 | Human Embryonic Kidney | Data |

| HepG2 | Human Hepatocellular Carcinoma | Data |

| A549 | Human Lung Carcinoma | Data |

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antifungal properties of this compound.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 to achieve the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound.

-

Include a positive control (inoculum without drug) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring absorbance at 600 nm.

-

Protocol for Determining Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC assay to determine if this compound has fungicidal or fungistatic activity.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed growth inhibition in the microdilution plate.

-

Spot the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plate at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound against mammalian cells.

Materials:

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50% compared to untreated controls.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a general workflow for antifungal drug discovery and a key signaling pathway often implicated in fungal responses to stress, which could be a potential target for compounds like this compound.

Caption: Workflow for the discovery and characterization of a novel antifungal agent.

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi.

References

Application Notes and Protocols: Anserinone B in Natural Product Synthesis and Research

For Researchers, Scientists, and Drug Development Professionals

Anserinone B, a benzoquinone natural product isolated from the coprophilous fungus Podospora anserina, has garnered attention in the scientific community for its notable biological activities.[1] This document provides a comprehensive overview of this compound, focusing on its synthesis, biological applications, and the methodologies employed in its evaluation.

Overview of this compound

This compound is a member of the benzoquinone class of compounds, which are known for their diverse biological properties. It has demonstrated promising antifungal, antibacterial, and cytotoxic activities, making it a molecule of interest for further investigation in drug discovery and development.[1][2]

Chemical Structure:

(Note: This is a simplified 2D representation of the core structure and may not reflect the complete stereochemistry.)

Total Synthesis of this compound

A novel total synthesis of this compound has been developed, providing a chemical route to access this natural product for further study. The synthesis is designed to be efficient and allows for the potential generation of analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis:

The synthetic approach involves the construction of a common intermediate, a 1,2,3,5-tetra-substituted phenyl ring with the desired stereochemistry. This intermediate can then be selectively oxidized to yield this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a summarized general procedure based on available literature. For precise, step-by-step instructions, it is imperative to consult the primary publication by Whisenant et al. in Synthetic Communications.

Step 1: Synthesis of the Alcohol Intermediate

-

To a solution of 1-bromo-3,5-dimethoxybenzene in an appropriate anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C), add a solution of n-butyllithium dropwise to perform a metal-halogen exchange.

-

After stirring for a specified time, add a solution of (R)-propylene oxide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alcohol intermediate.

Step 2: Oxidation to this compound

-

Dissolve the alcohol intermediate in a suitable solvent.

-

Add an oxidizing agent (e.g., ceric ammonium nitrate) to the solution.

-

Stir the reaction at room temperature for the time indicated in the primary literature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up procedure as described in the literature.

-

Purify the crude product by column chromatography to obtain this compound.

Note: The detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods, are critical for successful synthesis and should be obtained from the full-text research article.

Biological Activity of this compound

This compound has been evaluated for its antifungal, antibacterial, and cytotoxic properties. The available quantitative data is summarized below.

Table 1: Summary of Biological Activity Data for this compound

| Activity Type | Assay Description | Target Organism/Cell Line | Result | Reference |

| Antifungal | Radial Growth Reduction | Sordaria fimicola | 50% reduction | [2] |

| Radial Growth Reduction | Ascobolus furfuraceus | 37% reduction | [2] | |

| Antibacterial | Not specified | Not specified | Moderate activity | [1] |

| Cytotoxic | NCI-60 Human Tumor Cell Line Screen | Panel of 60 human cancer cell lines | GI50 = 4.4 µg/mL | [2] |

Experimental Protocols: Biological Assays

The following are generalized protocols for the types of assays used to evaluate the biological activity of this compound. The specific parameters for the testing of this compound should be referenced from the original research articles.

Antifungal Activity: Radial Growth Assay

-

Prepare agar plates with a suitable growth medium for the test fungi.

-

Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.

-

Apply a known concentration of this compound (dissolved in a suitable solvent) to a sterile paper disc and place it on the agar surface at a defined distance from the inoculum. A solvent-only disc serves as a control.

-

Incubate the plates at an appropriate temperature for several days.

-

Measure the radial growth of the fungal colony in the presence of this compound and compare it to the control.

-

Calculate the percentage of radial growth reduction.

Antibacterial Activity: Broth Microdilution Assay

-

Prepare a series of dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits bacterial growth.

Cytotoxic Activity: NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a standardized protocol performed by the National Cancer Institute. A general workflow is as follows:

-

A panel of 60 different human tumor cell lines is used.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

This compound is added at various concentrations, and the plates are incubated for a specified period (typically 48 hours).

-

Cell viability is determined using a sulforhodamine B (SRB) assay, which measures cellular protein content.

-

The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated.

References

Application Notes and Protocols: Anserinone B for the Development of Novel Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserinone B is a benzoquinone derivative isolated from the coprophilous fungus Podospora anserina.[1] This class of compounds has garnered significant interest within the scientific community due to its potential as a source of new antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and natural products like this compound offer a promising avenue for the development of next-generation therapeutics.

These application notes provide a comprehensive overview of the potential antimicrobial applications of this compound. While specific minimum inhibitory concentration (MIC) data for this compound from its primary publication was not accessible, this document compiles representative data from structurally related benzoquinones to illustrate the potential potency of this compound class. Detailed protocols for the evaluation of antimicrobial activity, investigation of the mechanism of action, and assessment of antibiofilm potential are provided to guide researchers in their exploration of this compound and similar molecules.

Data Presentation

Note: The following table presents Minimum Inhibitory Concentration (MIC) values for various benzoquinone derivatives against a range of microbial pathogens. This data is intended to be representative of the potential activity of this compound and to serve as a reference for comparison during experimental studies.

| Compound | Organism | MIC (µg/mL) | Reference |

| 1,4-benzoquinone | Staphylococcus aureus | 8 | [2] |

| 1,4-benzoquinone | Salmonella typhimurium | 32 | [2] |

| 1,4-benzoquinone | Bacillus cereus | 32 | [2] |

| Methoxybenzoquinone | Staphylococcus aureus | 16-32 | [2] |

| 2,6-Dimethoxy-1,4-benzoquinone | Staphylococcus aureus | 8 | [2] |

| 2,6-Dimethoxy-1,4-benzoquinone | Salmonella typhimurium | 16 | [2] |

| Oncocalyxone A | Staphylococcus epidermidis | 9.43 | [3] |

| Toluquinol | Xanthomonas oryzae pv. oryzae | 0.78 | [4] |

Putative Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of other quinone-containing antimicrobial agents, a plausible mechanism involves the generation of reactive oxygen species (ROS).[5][6] Quinones can undergo redox cycling within microbial cells, leading to the production of superoxide radicals and hydrogen peroxide.[7][8][9] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[6] Another potential mechanism is the interference with cellular respiration by disrupting the electron transport chain.[10] Quinones can also act as electrophiles, reacting with cellular thiols and disrupting essential enzymatic functions.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microbial strain.[12][13][14][15]

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum

-

Sterile pipette tips

-

Microplate reader

Procedure:

-